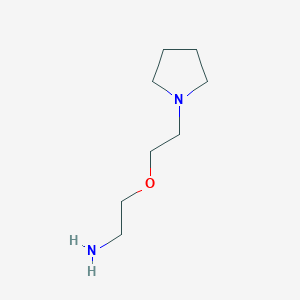
4-tert-Butylphenylhydrazine hydrochloride
Vue d'ensemble
Description
4-tert-Butylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 . It is used in the ring transformations of heterocyclic compounds and in the identification, synthesis, and pharmacological evaluation of tetrahydroindazole-based ligands .
Molecular Structure Analysis
The molecular weight of 4-tert-Butylphenylhydrazine hydrochloride is 200.71 . The linear formula is (CH3)3CC6H4NHNH2 · HCl .Physical And Chemical Properties Analysis
4-tert-Butylphenylhydrazine hydrochloride appears as a white to light yellow crystal powder . It has a melting point of 212-216 °C (dec.) (lit.) . It is soluble in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-tert-Butylphenylhydrazine hydrochloride serves as an intermediate in the synthesis of various complex molecules due to its unique chemical properties. A study by Xu et al. (2006) describes the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, where 4-tert-butylphenylhydrazine hydrochloride is used in the initial steps. The synthesized compound was analyzed for its crystal structure, showcasing the utility of 4-tert-butylphenylhydrazine hydrochloride in facilitating the creation of novel compounds with potential applications in material science and pharmaceuticals (Xu et al., 2006).
Insecticidal Activities
4-tert-Butylphenylhydrazine hydrochloride is also instrumental in synthesizing compounds with significant insecticidal activities. Zhao et al. (2007) have designed and synthesized a series of novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines using 4-tert-butylphenylhydrazine hydrochloride as a key intermediate. These compounds were found to possess strong stomach and contact poison properties against various pests, highlighting the potential of 4-tert-butylphenylhydrazine hydrochloride in developing new insect growth regulators (Zhao et al., 2007).
Environmental Applications
The reactivity of 4-tert-Butylphenylhydrazine hydrochloride with various radicals can be harnessed in environmental applications, such as the degradation of persistent organic pollutants. Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides by sulfate radicals, where the tert-butyl group, similar to that in 4-tert-butylphenylhydrazine hydrochloride, was found to not significantly affect the reaction rate. This study suggests the potential of tert-butylphenylhydrazine derivatives in advanced oxidation processes for water treatment (Lutze et al., 2015).
Safety and Hazards
The safety information available indicates that 4-tert-Butylphenylhydrazine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
(4-tert-butylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTESCYNPUGSWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926096 | |
| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphenylhydrazine hydrochloride | |
CAS RN |
128231-55-0 | |
| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)


